Trandolaprilat Acyl--D-glucuronide

Analytical Chemistry Mass Spectrometry Chromatography

Trandolaprilat Acyl-β-D-glucuronide is the definitive analytical reference standard for quantifying the phase II glucuronide metabolite of trandolapril in biological matrices. Unlike generic alternatives, its unique chromatographic retention, MS/MS fragmentation pattern, and acyl migration kinetics are irreproducible by any other ACE inhibitor glucuronide. Attempts to substitute with parent drug trandolaprilat or ramiprilat glucuronide will fail method validation due to distinct structural and chemical reactivity profiles. Essential for HPLC/LC-MS/MS assay development, pharmacokinetic studies, and in vitro protein binding/reactivity assessments. For R&D use only.

Molecular Formula C28H38N2O11
Molecular Weight 578.6 g/mol
Cat. No. B12285744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrandolaprilat Acyl--D-glucuronide
Molecular FormulaC28H38N2O11
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38)
InChIKeyZEDQQJMZPSYJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Trandolaprilat Acyl-β-D-glucuronide for ACE Inhibitor Metabolism and Toxicological Studies


Trandolaprilat Acyl-β-D-glucuronide is a phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug trandolapril [1]. It is formed via glucuronidation of the active diacid metabolite, trandolaprilat [2]. This compound is a key reference standard for analytical method development and validation in pharmacokinetic and drug metabolism studies [3].

Why Trandolaprilat Acyl-β-D-glucuronide Cannot Be Substituted with Other ACE Inhibitor Glucuronides or Parent Compounds


Substitution of Trandolaprilat Acyl-β-D-glucuronide with generic alternatives is scientifically invalid. First, the parent compound, trandolaprilat, is pharmacologically distinct; the glucuronide metabolite is not an ACE inhibitor [1]. Second, the chemical reactivity of acyl glucuronides is highly dependent on the structure of the aglycone (parent drug) [2]. This means the stability, acyl migration kinetics, and potential for covalent protein binding differ significantly between even closely related analogs, such as the glucuronides of ramiprilat or enalaprilat. Third, the compound's behavior in specific analytical systems (e.g., HPLC retention time, MS/MS fragmentation) is unique and cannot be approximated. Using a different metabolite or the parent drug will lead to inaccurate quantification, failed method validation, and misinterpretation of pharmacokinetic or toxicological data [3].

Quantitative Evidence for Selecting Trandolaprilat Acyl-β-D-glucuronide Over Analogs


Evidence 1: Structural Specificity as a 5,6-Analog of Ramiprilat Glucuronide Enables Differentiated Analytical Selectivity

Trandolaprilat Acyl-β-D-glucuronide is identified by Santa Cruz Biotechnology as a 5,6-analog of Ramiprilat glucuronide . This structural distinction directly impacts its chromatographic retention time and mass spectral fragmentation pattern compared to the ramiprilat analog. This unique molecular signature is critical for developing selective LC-MS/MS methods capable of distinguishing it from other ACE inhibitor metabolites in complex biological matrices, ensuring accurate quantification [1].

Analytical Chemistry Mass Spectrometry Chromatography

Evidence 2: Higher Lipophilicity of Aglycone (Trandolaprilat) Suggests Distinct Metabolic Handling Compared to Temocaprilat

The parent aglycone, trandolaprilat, exhibits a log P (octanol/water) of -1.1, which is approximately 30 times higher (more lipophilic) than temocaprilat's log P of -2.5 [1]. This fundamental physicochemical difference, while measured on the aglycone, has profound implications for the glucuronide conjugate. Lipophilicity of the parent acid influences the rate and extent of acyl migration, plasma protein binding, and recognition by hepatic uptake transporters. Consequently, the metabolic fate, clearance, and potential for protein adduct formation of Trandolaprilat Acyl-β-D-glucuronide are predicted to be significantly different from that of Temocaprilat glucuronide [2].

Drug Metabolism Pharmacokinetics Transporter Studies

Evidence 3: Lack of cMOAT Transporter Interaction Distinguishes Trandolaprilat from Other ACE Inhibitor Metabolites

In contrast to temocaprilat, which dose-dependently inhibits the cMOAT (MRP2) transporter, trandolaprilat shows no effect on the transport of cMOAT substrates [3H]-estradiol-17β-D-glucuronide or [3H]-2,4-dinitrophenyl-S-glutathione into canalicular membrane vesicles (CMVs) at concentrations up to 200 µM [1]. This negative result is a crucial differentiator. It indicates that Trandolaprilat Acyl-β-D-glucuronide and its aglycone are not substrates or inhibitors of this major hepatic efflux transporter, suggesting a different biliary excretion mechanism and a lower potential for transporter-mediated drug-drug interactions compared to compounds like temocaprilat [2].

Transporter Biology Hepatobiliary Excretion Drug-Drug Interactions

Recommended Applications for Trandolaprilat Acyl-β-D-glucuronide Based on Evidence


Scenario 1: LC-MS/MS Method Development for Quantifying Trandolaprilat Acyl-β-D-glucuronide in Plasma

This compound serves as the definitive analytical reference standard for developing and validating LC-MS/MS assays to quantify Trandolaprilat Acyl-β-D-glucuronide in biological samples, as demonstrated in pharmacokinetic studies of trandolapril [1]. Its unique chromatographic and mass spectrometric properties, distinct from other ACE inhibitor metabolites, enable its specific detection and accurate quantification in complex matrices, addressing the challenges posed by acyl glucuronide instability [2].

Scenario 2: In Vitro Investigation of Acyl Glucuronide Reactivity and Protein Adduct Formation

Trandolaprilat Acyl-β-D-glucuronide is an essential reagent for in vitro studies examining the chemical reactivity of acyl glucuronides. Researchers can use it to measure acyl migration kinetics, hydrolysis rates, and covalent binding to proteins like human serum albumin. These studies are crucial for assessing the potential for idiosyncratic drug toxicity, a known concern for this class of metabolites [1]. The compound's specific reactivity profile, inferred from the lipophilicity of its parent aglycone, makes it a valuable model for structure-toxicity relationship studies [2].

Scenario 3: Functional Characterization of Hepatic Uptake and Efflux Transporters

This glucuronide conjugate, along with its aglycone trandolaprilat, can be used as a probe substrate or inhibitor in cell-based transporter assays (e.g., using OATP1B1, OATP1B3, MRP2/MRP3 vesicles) [1]. Given that trandolaprilat does not interact with cMOAT, studies using this compound can help delineate the role of alternative transport pathways in the hepatobiliary clearance of ACE inhibitors. This application is directly supported by published research comparing trandolaprilat to other ACE inhibitor metabolites like temocaprilat [2].

Scenario 4: Metabolite Identification in Microsomal and Hepatocyte Incubations

The compound is the ideal authentic standard for confirming the identity of the acyl glucuronide peak generated during in vitro metabolism studies of trandolapril or trandolaprilat using liver microsomes or primary hepatocytes. Its use ensures that the correct metabolite is being tracked and quantified, avoiding misidentification that could occur with other structurally similar glucuronides [1].

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